molecular formula C12H9Cl2N3O2 B2599779 N1-(3-pyridylmethyl)-2,3-dichloro-6-nitroaniline CAS No. 680212-52-6

N1-(3-pyridylmethyl)-2,3-dichloro-6-nitroaniline

Cat. No.: B2599779
CAS No.: 680212-52-6
M. Wt: 298.12
InChI Key: BLKZGLKQKZTLHU-UHFFFAOYSA-N
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Description

N1-(3-pyridylmethyl)-2,3-dichloro-6-nitroaniline is a chemical compound that belongs to the class of aromatic amines It features a pyridylmethyl group attached to a dichloro-nitroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-pyridylmethyl)-2,3-dichloro-6-nitroaniline typically involves the reaction of 3-pyridylmethylamine with 2,3-dichloro-6-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(3-pyridylmethyl)-2,3-dichloro-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(3-pyridylmethyl)-2,3-dichloro-6-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N1-(3-pyridylmethyl)-2,3-dichloro-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of cell function and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-pyridylmethyl)-2,3-dichloro-6-nitroaniline is unique due to its specific combination of a pyridylmethyl group with dichloro and nitro substitutions on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3-dichloro-6-nitro-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2/c13-9-3-4-10(17(18)19)12(11(9)14)16-7-8-2-1-5-15-6-8/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKZGLKQKZTLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=CC(=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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